molecular formula C81H113N19O19S2 B068374 Cortistatin14 CAS No. 186901-48-4

Cortistatin14

Cat. No.: B068374
CAS No.: 186901-48-4
M. Wt: 1721.0 g/mol
InChI Key: DDRPLNQJNRBRNY-WYYADCIBSA-N
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Description

Cortistatin14 is a 14-amino acid neuropeptide that shares significant structural homology with somatostatin and exerts its biological effects primarily through binding to somatostatin receptors (SSTRs). Despite this shared receptor activation, this compound possesses distinct and unique neurological functions, making it a critical tool for neuroscientists. Its primary research applications include the investigation of sleep-wake cycles and cortical rhythms, where it influences slow-wave sleep and modulates neuronal network activity. Furthermore, this compound is a key molecule for studying hippocampal function, synaptic plasticity, and learning and memory processes. Its ability to suppress hippocampal pyramidal cell activity provides a specific mechanism to probe excitatory/inhibitory balance within neuronal circuits. Beyond its central nervous system roles, this compound is also utilized in immunological research due to its anti-inflammatory properties and effects on T-cell proliferation. This multifaceted research reagent is therefore indispensable for advancing our understanding of neuro-immune interactions, the pathophysiology of neurological disorders, and the complex regulation of brain states.

Properties

IUPAC Name

(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,67+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRPLNQJNRBRNY-WYYADCIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H113N19O19S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583202
Record name PUBCHEM_16133803
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1721.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186901-48-4
Record name PUBCHEM_16133803
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Pharmacology and Receptor Interactions of Cortistatin 14

Binding Affinities and Receptor Selectivity for Somatostatin (B550006) Receptor Subtypes

Cortistatin-14 (B8083240) binds to all five known somatostatin receptor subtypes (sst1–sst5) with high affinity, comparable to that of somatostatin-14 itself. nih.govnih.gov This broad-spectrum binding profile underlies many of the shared biological activities between these two neuropeptides. nih.gov The interaction of Cortistatin-14 with these G protein-coupled receptors has been characterized through various binding assays, revealing specific affinities for each subtype. nih.govbiocrick.comrndsystems.com

Interactive Table: Binding Affinity of Cortistatin-14 for Human Somatostatin Receptor Subtypes

Receptor Subtype IC50 (nM) pKd (-log mol/l)
sst1 5 10.02 ± 0.04
sst2 0.09 9.45 ± 0.09
sst3 0.3 10.06 ± 0.11
sst4 0.2 9.67 ± 0.14
sst5 0.3 10.33 ± 0.03

Note: IC50 values are from one source rndsystems.comtocris.combio-techne.com, while pKd values are from another nih.gov. This may account for variations in relative affinities.

Interaction with Somatostatin Receptor 1 (sst1)

Cortistatin-14 demonstrates a high affinity for the sst1 receptor. nih.gov Studies have reported a pKd value of 10.02 for human sst1 receptors, indicating a strong binding interaction. nih.gov However, in terms of IC50 values, which measure the concentration of a ligand required to displace 50% of a radiolabeled ligand, Cortistatin-14 shows a value of 5 nM for sst1, which is comparatively lower than its affinity for other subtypes. rndsystems.comtocris.combio-techne.comlifescienceproduction.co.uk Computational studies involving protein-protein docking suggest that Cortistatin-14 forms a stable complex with SSTR1, engaging in multiple hydrogen bonds with residues within the binding site. acs.org

Interaction with Somatostatin Receptor 2 (sst2)

The interaction of Cortistatin-14 with the sst2 receptor is particularly potent. It exhibits a high binding affinity with a reported IC50 value of 0.09 nM. biocrick.comrndsystems.comtocris.combio-techne.com The pKd value for this interaction has been determined to be 9.45. nih.gov The sst2 receptor is implicated in the anticonvulsant effects of Cortistatin-14, as the co-administration of a selective sst2 antagonist can reverse these effects. nih.govbiocrick.com This highlights the functional significance of Cortistatin-14's binding to this receptor subtype.

Interaction with Somatostatin Receptor 3 (sst3)

Cortistatin-14 binds to the sst3 receptor with high affinity, with a reported IC50 value of 0.3 nM and a pKd of 10.06. nih.govbiocrick.comrndsystems.comtocris.combio-techne.com Similar to the sst2 receptor, the sst3 receptor is also involved in the anticonvulsant properties of Cortistatin-14. nih.gov Studies have shown that the anticonvulsant effects of Cortistatin-14 can be reversed by a selective sst3 antagonist, indicating a crucial role for this receptor in mediating these specific actions. nih.govbiocrick.com

Interaction with Somatostatin Receptor 4 (sst4)

The sst4 receptor is another high-affinity target for Cortistatin-14, with a reported IC50 value of 0.2 nM and a pKd of 9.67. nih.govrndsystems.comtocris.combio-techne.com While the specific functional consequences of this interaction are less characterized compared to sst2 and sst3, the high affinity suggests a significant biological role. nih.gov The lack of commercially available selective sst4 antagonists has posed a challenge in fully elucidating its involvement in the various physiological effects of Cortistatin-14. nih.gov

Interaction with Somatostatin Receptor 5 (sst5)

Cortistatin-14 displays a high affinity for the sst5 receptor, with a reported IC50 of 0.3 nM and the highest pKd value among all subtypes at 10.33. nih.govbiocrick.comrndsystems.comtocris.combio-techne.com The sst5 receptor is known to be highly expressed in the pituitary gland and plays a role in regulating hormone secretion. pnas.org Recent structural studies have provided insights into how cyclic peptide agonists like Cortistatin-17, a closely related peptide, bind to and activate SSTR5. pnas.org

Identification and Characterization of Other G Protein-Coupled Receptor Targets

While Cortistatin-14 exhibits high affinity for all five somatostatin receptor subtypes (sst1-5) and the ghrelin receptor (GHSR1a), its unique physiological functions have prompted investigations into other specific G protein-coupled receptor (GPCR) targets. nih.govkarger.com These distinct effects, not observed with somatostatin, suggest the existence of receptors that are either exclusive to or preferentially activated by Cortistatin-14. nih.govstanford.edu

Mas-Related G Protein-Coupled Receptor X2 (MrgX2) Activation

A significant breakthrough in understanding the exclusive pharmacology of Cortistatin-14 was the identification of the human orphan GPCR, Mas-related G protein-coupled receptor X2 (MrgX2), as a high-potency receptor for this neuropeptide. stanford.eduresearchgate.net Cortistatin-14 activates MrgX2 in a concentration-dependent manner, an action not shared by somatostatin or ghrelin. nih.govresearchgate.netmdpi.com This interaction is considered a key reason for some of Cortistatin-14's distinct biological activities, including the modulation of mast cell degranulation and histamine (B1213489) release. nih.govfrontiersin.org

Studies using HEK293 cells transfected with MrgX2 have shown that Cortistatin-14 is a potent agonist, with an EC50 value of 25 nM. researchgate.netrndsystems.comtocris.com The activation of MrgX2 by Cortistatin-14 is not dependent on a specific amino acid sequence but appears to be driven by the peptide's net positive charge. nih.gov This promiscuous activation by basic peptides is a characteristic of MrgX2. nih.gov The receptor is primarily expressed in dorsal root ganglia, mast cells, and certain immune cells. stanford.edufrontiersin.orgnih.gov

The binding of Cortistatin-14 to MrgX2 triggers intracellular signaling cascades involving both Gq and Gi proteins, leading to subsequent cellular responses. mdpi.comfrontiersin.orgresearchgate.net

Exploration of Other Putative Cortistatin-14 Specific Receptors

The quest to fully elucidate the pharmacological profile of Cortistatin-14 has led to the exploration of other potential specific receptors. While MrgX2 stands out as a confirmed target, the possibility of other, yet unidentified, Cortistatin-14-selective receptors remains an area of active research. karger.com Some of Cortistatin-14's functions are not fully explained by its interactions with known somatostatin, ghrelin, or MrgX2 receptors, hinting at the existence of additional binding sites. karger.com

Intracellular Signal Transduction Cascades Activated by Cortistatin-14

The binding of Cortistatin-14 to its various receptor targets initiates a complex network of intracellular signaling pathways, ultimately dictating the cellular response. These cascades often involve the modulation of second messengers and the activation of key protein kinase families.

Modulation of Cyclic AMP (cAMP) Signaling Pathways

A well-established mechanism of action for Cortistatin-14, largely mirroring that of somatostatin, is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. stanford.edunih.gov This effect is primarily mediated through its interaction with somatostatin receptors, which are coupled to inhibitory G proteins (Gi). researchgate.net In various cell types, including GH4 rat pituitary tumor cells, Cortistatin-14 has been shown to effectively inhibit stimulated cAMP accumulation. stanford.edu

However, in other contexts, such as in human aortic smooth muscle cells (hAoSMCs), Cortistatin-14 has been observed to increase intracellular cAMP levels. ahajournals.org This increase in cAMP, and the subsequent activation of protein kinase A (PKA), is involved in the inhibitory effect of Cortistatin-14 on vascular smooth muscle cell proliferation. ahajournals.org The specific receptor and G protein coupling responsible for this stimulatory effect on cAMP in certain cell types is an area of ongoing investigation. Interestingly, in MrgX2-expressing cells, Cortistatin-14 did not alter basal or forskolin-stimulated cAMP levels, suggesting this receptor is not coupled to Gs or Gi proteins for this particular pathway. researchgate.net

Involvement of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, p38)

The mitogen-activated protein kinase (MAPK) family, including extracellular signal-regulated kinases (ERK1/2) and p38 MAPK, are crucial mediators of cellular processes like proliferation, differentiation, and stress responses. frontiersin.org Cortistatin-14 has been shown to modulate these pathways in a cell-type and context-dependent manner.

In human aortic smooth muscle cells, Cortistatin-14, along with somatostatin and ghrelin, increased the phosphorylation and activation of p38-MAPK. ahajournals.org This activation contributes to the anti-proliferative effects of Cortistatin-14 in these cells. ahajournals.orgnih.gov Conversely, in the same cells, Cortistatin-14 and ghrelin, but not somatostatin, were found to reduce the platelet-derived growth factor (PDGF)-induced phosphorylation of ERK1/2. ahajournals.org This inhibition of the ERK1/2 pathway is implicated in the migratory inhibition of these cells. ahajournals.org

However, in studies related to its antidepressant-like effects, the p-ERK1/2 inhibitor U0126 did not block the effects of Cortistatin-14, suggesting the ERK pathway is not involved in this particular central nervous system function. nih.govresearchgate.netnih.gov Similarly, in the context of certain anti-proliferative effects on endothelial cells, the ERK1/2 and p38 signaling pathways were found to be independent of Cortistatin-14's actions. nih.gov In contrast, in abdominal aortic aneurysms, Cortistatin-14 was found to decrease the expression of matrix metalloproteinases by downregulating the ERK1/2 signaling pathway. amegroups.org Furthermore, Cortistatin-14 has been shown to suppress angiotensin II-induced proliferation and migration of vascular smooth muscle cells by inhibiting ERK1/2, p38 MAPK, and JNK signaling pathways. amegroups.org

Regulation of PI3K/Akt Signaling Axis

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Cortistatin-14 has been demonstrated to inhibit this pathway in specific cellular contexts. For instance, in human aortic smooth muscle cells stimulated with PDGF, both Cortistatin-14 and ghrelin, but not somatostatin, were able to reduce the phosphorylation and subsequent activation of Akt. ahajournals.org This inhibitory action on the PI3K/Akt axis contributes to the anti-proliferative effects of Cortistatin-14. ahajournals.orgnih.gov

In contrast, studies investigating the central antidepressant-like effects of Cortistatin-14 found that the PI3K inhibitor LY294002 did not alter its behavioral effects, indicating that the PI3K/Akt/mTOR signaling pathway is not involved in this specific action. nih.govresearchgate.netnih.gov This highlights the cell- and tissue-specific nature of Cortistatin-14's signaling mechanisms. The activation of the PI3K/Akt pathway is generally associated with cell proliferation and survival, and its inhibition by Cortistatin-14 in vascular smooth muscle cells aligns with its observed anti-proliferative and anti-migratory roles in the vasculature. ahajournals.orgthno.org

Neurobiological and Neurological Research on Cortistatin 14

Anticonvulsant and Antiepileptic Research Applications

Cortistatin-14 (B8083240) has shown promise in the modulation of seizure activity, with research pointing to its efficacy in experimental models of epilepsy and its ability to regulate neuronal excitability.

Receptor Subtype Involvement in Seizure Activity Modulation (sst2, sst3)

The anticonvulsant effects of Cortistatin-14 are mediated through its interaction with specific somatostatin (B550006) receptor subtypes. nih.gov Studies have demonstrated that Cortistatin-14 binds to all five somatostatin receptor subtypes (sst1-sst5). nih.govtocris.com However, its anticonvulsant actions are specifically linked to the activation of sst2 and sst3 receptors. nih.govbiocrick.com Research using selective antagonists for these receptors has shown that blocking either sst2 or sst3 receptors reverses the anticonvulsant effects of Cortistatin-14. nih.gov This indicates that both sst2 and sst3 receptor subtypes are necessary for mediating these protective effects against seizures. nih.govbiocrick.com Interestingly, the ghrelin receptor, another target of Cortistatin-14, does not appear to be involved in its anticonvulsant activities. nih.govnih.gov

Efficacy in Experimental Models of Epilepsy and Seizures

Cortistatin-14 has demonstrated notable efficacy in various experimental models of epilepsy and seizures. In a pilocarpine-induced seizure model in both rats and mice, administration of Cortistatin-14 resulted in significant anticonvulsive effects. nih.gov Specifically, it has been shown to decrease the duration of seizures in these animal models. researchgate.netlktlabs.com Furthermore, in a study involving kainic acid-induced seizures in rats, Cortistatin-14 attenuated the strong seizure activity when administered prior to the convulsant. nih.gov These findings provide strong evidence for the potential of Cortistatin-14 as an agent for controlling seizures. nih.govfrontiersin.org

Table 1: Efficacy of Cortistatin-14 in Experimental Seizure Models

Experimental Model Animal Effect of Cortistatin-14 Reference
Pilocarpine-induced seizures Rats and Mice Decreased seizure duration nih.gov
Kainic acid-induced seizures Rats Attenuated seizure activity nih.gov

Regulation of Neuronal Excitability and Network Synchronization

Cortistatin-14 influences neuronal excitability and network synchronization, which likely contributes to its anticonvulsant properties. It has been observed to depress neuronal electrical activity. researchgate.net In hippocampal pyramidal cells, Cortistatin-14 inhibits cell firing. genscript.com This inhibitory effect is, at least in part, due to the modulation of postsynaptic conductances, including the augmentation of sustained K+ M- and leak-currents. nih.gov By reducing the activity of excitatory neurons, Cortistatin-14 can dampen hyperexcitability within neural networks, a key factor in the generation of seizures. nih.govstanford.edu Furthermore, Cortistatin-14 has been shown to induce low-frequency waves in the cerebral cortex, suggesting a role in cortical synchronization related to processes like slow-wave sleep. researchgate.netstanford.edu

Neuroprotective Efficacy and Cellular Mechanisms

Beyond its anticonvulsant effects, Cortistatin-14 exhibits significant neuroprotective properties, demonstrating the ability to mitigate neuronal damage in various models of neurological injury.

Attenuation of Ischemic Brain Injury and Infarct Volume Reduction

In preclinical models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model, Cortistatin-14 has been shown to be neuroprotective. biorxiv.orgcsic.es Treatment with Cortistatin-14 has been found to reduce the size of the resulting lesion, targeting both the core and the penumbra of the infarct. biorxiv.org This reduction in infarct volume suggests that Cortistatin-14 can help to limit the extent of brain damage following an ischemic event. biorxiv.org Studies have shown that late administration of cortistatin (24 hours post-stroke) can improve neurological scores and lead to smaller lesions. biorxiv.orgresearchgate.net

Preservation of Neuronal Viability and Mitigation of Cell Death

Cortistatin-14 has demonstrated a capacity to preserve neuronal viability and reduce cell death in response to neurotoxic insults. mdpi.comresearchgate.net In a model of kainic acid-induced neurotoxicity, pretreatment with Cortistatin-14 inhibited the loss of neurons in the cortex and hippocampus. nih.gov Furthermore, in in vitro models, Cortistatin-14 has been shown to reduce the death of dopaminergic neurons exposed to a neurotoxin. mdpi.comresearchgate.net This neuroprotective effect appears to be linked to its ability to reduce the release of excitotoxic neurotransmitters. nih.gov Additionally, research suggests that Cortistatin-14 can protect against the loss of dopaminergic nerve terminals and preserve the functionality of the nigrostriatal system. mdpi.com

Table 2: Neuroprotective Effects of Cortistatin-14

Injury Model Observation Reference
Ischemic Stroke (MCAO) Reduced infarct volume biorxiv.org
Kainic Acid-Induced Neurotoxicity Inhibited neuronal loss in cortex and hippocampus nih.gov
Neurotoxin-induced dopaminergic cell death (in vitro) Reduced neuronal cell death mdpi.comresearchgate.net

Restoration of Blood-Brain Barrier (BBB) Integrity Post-Injury

Cortistatin-14 (CST-14) has demonstrated a significant role in the protection and restoration of the blood-brain barrier (BBB) following injury. The BBB is a critical neurovascular unit, and its breakdown is a hallmark of many neuroinflammatory and neurodegenerative diseases. nih.gov Research indicates that cortistatin is crucial for maintaining the integrity of the brain's vascular endothelium. nih.gov The absence of endogenous cortistatin predisposes the endothelium to weakening, leading to increased permeability, breakdown of tight-junction proteins, and dysregulated immune activity. nih.gov

In preclinical models of brain injury, such as sepsis-associated encephalopathy and ischemic stroke, CST-14 exerts reparative and protective effects on the BBB. nih.govbiorxiv.org Studies have shown that cortistatin treatment reduces sepsis-induced BBB disruption. nih.gov It also protects against BBB permeability and brain endothelium disruption following a stroke, promoting angiogenesis and vascular remodeling which may aid in reperfusion and recovery. biorxiv.org The therapeutic effects of cortistatin on the brain endothelium are associated with the modulation of immune functions and the rescue of barrier integrity. nih.gov In models of neuroinflammation, cortistatin mediates anti-inflammatory functions in endothelial cells and helps restore the BBB by organizing tight-junction proteins like ZO-1. biorxiv.orgresearchgate.net This suggests that cortistatin-based therapies could represent a pleiotropic strategy to ameliorate conditions characterized by a disrupted BBB. nih.gov

Neuropsychiatric Applications and Behavioral Modulation

Antidepressant-Like Effects in Preclinical Models

Cortistatin-14 has been shown to produce significant antidepressant-like effects in various preclinical rodent models of depression. nih.govnih.gov In studies utilizing the forced swimming test (FST), tail suspension test (TST), and novelty-suppressed feeding test (NSFT), central administration of CST-14 demonstrated rapid antidepressant effects. nih.govresearchgate.net Specifically, CST-14 administration dose-dependently decreased immobility time in both the FST and TST and shortened the latency to feed in the NSFT, all of which are indicative of an antidepressant response in mice. nih.gov

Notably, research found that the levels of CST-14 mRNA were significantly decreased in the hippocampus and cortex of mice subjected to stress, suggesting a potential link between reduced endogenous cortistatin and depressive states. nih.govnih.gov The antidepressant-like activity of CST-14 is observed without a corresponding increase in general locomotor activity, which is crucial as it distinguishes a true antidepressant effect from a false positive that could be caused by psychostimulant properties. nih.govresearchgate.net

Table 1: Summary of Cortistatin-14 Antidepressant-Like Effects in Preclinical Models

Test Model Animal Key Finding Citation
Forced Swimming Test (FST) Mice Significantly reduced immobility time nih.gov
Tail Suspension Test (TST) Mice Shortened immobility time nih.gov
Novelty-Suppressed Feeding Test (NSFT) Mice Shortened the latency to begin feeding nih.gov

Role of Ghrelin and GABAergic Receptor Systems in Antidepressant Action

The mechanisms underlying the antidepressant effects of Cortistatin-14 involve the modulation of specific neurotransmitter systems, particularly the ghrelin and GABAergic systems. nih.govnih.gov CST-14 is known to bind to the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a) and is co-localized with GABA in interneurons of the cortex and hippocampus. nih.govbio-techne.commdpi.com

Influence on Sleep Architecture and Promotion of Slow-Wave Sleep

Cortistatin-14 has a distinct and potent influence on sleep architecture, most notably its ability to promote slow-wave sleep (SWS), which is often referred to as deep sleep. researchgate.netnih.gov Intracerebroventricular administration of CST-14 in rats enhances EEG synchronization and selectively increases the amount of deep SWS during both the light and dark periods. researchgate.netnih.gov This effect is characterized by an increase in slow-wave activity (SWA), or delta power, within the EEG, particularly during the initial hours following administration. researchgate.net

The connection between cortistatin and sleep homeostasis is further supported by observations that preprocortistatin mRNA levels fluctuate with the light-dark cycle and increase significantly after sleep deprivation. researchgate.netnih.gov This suggests that CST-14 plays a role in the homeostatic regulation of sleep need. researchgate.net While it shares structural similarities with somatostatin, and somatostatin-positive cells are also involved in generating sleep slow waves, cortistatin's specific and potent effects on SWS highlight its unique role in sleep modulation. nih.govjneurosci.orgfrontiersin.org

Modulation of Locomotor Activity and Motor Coordination

The effect of Cortistatin-14 on motor function appears to be context-dependent. Several studies report that one of its biological effects is a reduction in locomotor activity. nih.govmdpi.com However, in the context of preclinical depression models, central administration of CST-14 was found to have no significant effect on locomotor activity levels. nih.govnih.govresearchgate.net This is a critical finding, as it helps validate the antidepressant-like effects observed in tests like the FST, ensuring they are not merely a consequence of increased physical activity. nih.gov

In contrast, in models of neurodegenerative diseases like Parkinson's disease (induced by the neurotoxin MPTP), cortistatin administration improved locomotor activity and motor coordination. researchgate.netmdpi.com In these models, cortistatin treatment enhanced the performance of mice in tests such as the rotarod and pole test, which measure motor coordination and locomotor activity, respectively. mdpi.com This suggests that while CST-14 may reduce general locomotor activity under normal conditions, it can have a restorative effect on motor function in pathological states characterized by motor deficits. mdpi.commdpi.com

Table 2: Effects of Cortistatin-14 on Locomotor Activity in Different Contexts

Experimental Context Effect on Locomotor Activity Citation
General Administration Reduction of locomotor activity nih.govmdpi.com
Preclinical Depression Models No significant alteration nih.govnih.gov
MPTP-Induced Parkinson's Model Improvement/Restoration of locomotor activity researchgate.netmdpi.com

Impact on Cognitive Function and Memory Consolidation

The role of Cortistatin-14 in cognitive processes, particularly memory, is complex. While it shows promise in other neurological areas, research indicates that CST-14 can impair memory consolidation. nih.govnih.gov Studies using the novel object recognition task in mice have shown that intrahippocampal injection of CST-14 impairs both long-term and short-term recognition memory. nih.gov This suggests a detrimental effect on the process of memory consolidation. nih.govtargetmol.com

The mechanisms underlying this memory-impairing effect involve the activation of multiple receptor systems. The impairment of recognition memory consolidation by CST-14 was reversed by antagonists for the sst2 somatostatin receptor, the ghrelin receptor, and both GABA-A and GABA-B receptors. nih.gov This indicates a complex signaling pathway through which cortistatin modulates cognitive functions within the hippocampus. nih.gov Interestingly, while CST-14 impairs memory consolidation, it did not appear to affect memory reconsolidation processes. nih.gov In antidepressant studies, the co-administration of CST-14 with Neuropeptide S (NPS) was found to produce an antidepressant effect without impairing cognitive function, suggesting potential strategies to mitigate the negative cognitive impact. nih.govnih.gov

Cortistatin-14 in Neurodegenerative Disease Research

Cortistatin-14, a neuropeptide with significant structural and functional similarities to somatostatin, has emerged as a molecule of interest in the study of neurodegenerative diseases. drugbank.com Its potent anti-inflammatory and immunomodulatory properties are central to its therapeutic potential in conditions characterized by neuroinflammation and neuronal loss. wikipedia.orgwikipedia.org Research has particularly focused on its role in preclinical models of Parkinson's disease, with emerging investigations into other neurodegenerative conditions. nih.govplos.org

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to motor and non-motor symptoms. nih.gov Neuroinflammatory processes are considered to play a pivotal role in the pathogenesis of PD. nih.govcusabio.com Studies utilizing the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to model Parkinson's disease in animals have demonstrated the multimodal therapeutic potential of Cortistatin-14. wikipedia.orgnih.gov

A key finding in preclinical PD models is the neuroprotective effect of Cortistatin-14 against the degeneration of dopaminergic neurons. wikipedia.orgnih.gov In MPTP-induced mouse models, systemic administration of Cortistatin-14 has been shown to mitigate the loss of these critical neurons in the substantia nigra and their nerve terminals in the striatum. wikipedia.orgnih.gov This neuroprotective action is fundamental to its potential as a disease-modifying agent. In vitro studies have corroborated these findings, showing that Cortistatin-14 can reduce the death of dopaminergic neurons exposed to the toxic metabolite of MPTP, MPP+. wikipedia.orgnih.gov The preservation of these neurons is associated with improved locomotor activity in the animal models, suggesting a functional benefit. nih.gov

Neuroinflammation in Parkinson's disease involves the activation of glial cells, namely microglia and astrocytes. nih.gov Post-mortem analysis of brains from PD patients reveals the presence of reactive microglia. nih.gov Cortistatin-14 has demonstrated a significant capacity to modulate this glial response in MPTP-treated mice. nih.govnih.gov The peptide diminishes the density and reactive state of both microglia and astrocytes in the affected brain regions, such as the substantia nigra. nih.gov

Specifically, Cortistatin-14 appears to influence the morphology of microglia, promoting a shift from a reactive, amoeboid state back towards a homeostatic, ramified-like state. nih.gov This modulation of glial activation is accompanied by a reduction in the production of inflammatory mediators. nih.govnih.gov By regulating glial cell phenotypes, Cortistatin-14 helps to create a less hostile, more supportive microenvironment for the surviving dopaminergic neurons. nih.govnih.gov Studies have also noted that a deficiency in cortistatin can lead to an overactivity of glial cells, further highlighting its regulatory role. nih.gov

Glial Cell TypeEffect of MPTP IntoxicationEffect of Cortistatin-14 TreatmentReference
MicrogliaIncreased density and activation (reactive amoeboid morphology)Reduced density and reactivity; promotes a return to a homeostatic ramified-like morphology nih.gov
AstrocytesIncreased density and activation (astrocytosis)Diminishes activation in the substantia nigra nih.gov

Neurotrophic factors are crucial for neuronal survival, growth, and differentiation. nih.gov In the context of Parkinson's disease, factors like Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF) are of particular interest due to their protective effects on dopaminergic neurons. wikipedia.orgnih.gov Research has shown that Cortistatin-14 can promote the expression of neurotrophic factors in the striatum of MPTP-treated mice. wikipedia.orgnih.gov

While MPTP-induced toxicity can lead to a significant reduction in BDNF levels in the striatum, treatment with Cortistatin-14 has been observed to restore these levels. nih.gov This effect on BDNF expression suggests that part of Cortistatin-14's neuroprotective action is mediated by enhancing the brain's own repair and maintenance mechanisms. wikipedia.org The absence of cortistatin has been linked to decreased expression of neurotrophic factors, reinforcing its importance in maintaining a neuroprotective environment. plos.orgrndsystems.com

Neurotrophic FactorEffect of MPTP Intoxication (in Striatum)Effect of Cortistatin-14 Treatment (in Striatum)Reference
Brain-Derived Neurotrophic Factor (BDNF)Significantly reduced expression at later time points (e.g., 7 days)Restores expression levels to that of control mice nih.govnih.gov

The neuroprotective and immunomodulatory effects of Cortistatin-14 are not limited to Parkinson's disease models. Research has extended into other neurodegenerative and neuroinflammatory conditions, highlighting its broad therapeutic potential. plos.orgbio-techne.com

In models of multiple sclerosis , another neuroinflammatory autoimmune disease, systemic administration of Cortistatin-14 was found to reduce clinical severity by decreasing inflammatory infiltrates, demyelination, and axonal damage in the spinal cord. nih.gov

In the context of Alzheimer's disease , research has suggested a role for cortistatin in the regulation of tau protein phosphorylation. nih.gov Specifically, both somatostatin and cortistatin can induce phosphorylation of tau at the Ser262 site, a modification found in Alzheimer's pathology. nih.gov Furthermore, cortistatin-deficient mice exhibit decreased tau phosphorylation at this site in the cortex, suggesting a physiological role in this process. nih.gov There is also evidence that somatostatin-14, a close relative of Cortistatin-14, can interact with oligomeric amyloid-β, inhibiting its aggregation. tandfonline.comnih.gov

Research on sepsis-associated encephalopathy , a condition with neuroinflammatory and neurodegenerative aspects, has shown that Cortistatin-14 can exert neuroprotective effects by mitigating microglial activation and blood-brain barrier disruption. nih.gov There have also been general suggestions of its potential relevance in amyotrophic lateral sclerosis (ALS) , though specific preclinical studies are less detailed. cusabio.comresearchgate.net

Immunomodulatory and Anti Inflammatory Research on Cortistatin 14

Regulation of Systemic and Local Inflammatory Responses

Cortistatin-14 (B8083240) has been shown to be a potent regulator of both systemic and localized inflammation. Its action is characterized by the inhibition of pro-inflammatory mediators and the modulation of immune cell trafficking.

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

Research has consistently demonstrated that Cortistatin-14 can suppress the production of key pro-inflammatory cytokines. In studies involving lipopolysaccharide (LPS)-activated macrophages, Cortistatin-14 significantly inhibited the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govresearchgate.net This inhibitory effect is dose-dependent and has been observed to be more potent than that of the structurally similar peptide, somatostatin (B550006). nih.gov The reduction of these cytokines is crucial as they are central to the inflammatory cascade, contributing to the systemic effects seen in conditions like sepsis. nih.govresearchgate.net In models of sepsis, Cortistatin-14 treatment has been found to decrease the serum and brain levels of TNF-α and IL-6. researchgate.netnih.gov Furthermore, in the context of inflammatory bowel disease models, Cortistatin-14 administration led to a decrease in the serum levels of TNF-α and IL-6. nih.gov

Interactive Table: Effect of Cortistatin-14 on Pro-inflammatory Cytokine Production

Condition/ModelCell/Tissue TypeCytokine(s) InhibitedKey FindingReference(s)
LPS-activated macrophagesPeritoneal macrophagesTNF-α, IL-6Dose-dependent inhibition, more potent than somatostatin. nih.govresearchgate.net
Experimental SepsisSerum and BrainTNF-α, IL-6Reduction of systemic and central nervous system cytokine levels. researchgate.netnih.gov
TNBS-induced ColitisSerumTNF-α, IL-6Down-regulation of systemic inflammatory response. nih.gov
Endotoxin-Induced UveitisCiliary BodyTNF-αSignificant reduction in immunoreactivity. nih.govnih.gov

Modulation of Chemokine Expression and Immune Cell Recruitment (e.g., CCL2)

Cortistatin-14 also plays a critical role in controlling the migration of immune cells to sites of inflammation by modulating the expression of chemokines. It has been shown to inhibit the release of chemokines such as CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1), which is instrumental in recruiting monocytes, memory T cells, and dendritic cells. karger.com In a model of acute peritonitis, treatment with Cortistatin-14 resulted in a significant reduction in the recruitment of neutrophils, macrophages, and lymphocytes to the peritoneal cavity. karger.com This effect on immune cell trafficking is a key component of its anti-inflammatory action, preventing the amplification of the inflammatory response at the local level.

Therapeutic Investigations in Inflammatory Disorders

The potent immunomodulatory properties of Cortistatin-14 have prompted investigations into its therapeutic potential in a range of inflammatory conditions.

Efficacy in Experimental Sepsis Models

In murine models of sepsis, including lethal endotoxemia induced by LPS and cecal ligation and puncture (CLP), Cortistatin-14 has demonstrated significant therapeutic effects. nih.govmdpi.com Treatment with Cortistatin-14 improved survival rates, attenuated clinical signs of sepsis, and reduced the associated histopathology, such as inflammatory cell infiltration in various organs. nih.govresearchgate.net The protective effects are attributed to its ability to decrease both local and systemic levels of a wide array of inflammatory mediators. nih.gov Notably, Cortistatin-14 has shown efficacy even when administered after the onset of sepsis, suggesting a therapeutic window for intervention. nih.govnih.gov

Impact on Inflammatory Bowel Disease (IBD) Pathogenesis

In experimental models of Inflammatory Bowel Disease (IBD), such as trinitrobenzene sulfonic acid (TNBS)-induced colitis, Cortistatin-14 has been shown to ameliorate disease severity. nih.govmdpi.com Its administration leads to a reduction in the inflammatory response in the colonic mucosa. nih.gov This is achieved by down-regulating the production of pro-inflammatory cytokines and deactivating the inflammatory response within the gut. nih.gov The therapeutic effect of Cortistatin-14 in IBD models highlights its potential to control the chronic inflammation that characterizes this condition.

Anti-inflammatory Effects in Ocular Inflammatory Conditions (e.g., Endotoxin-Induced Uveitis)

Cortistatin-14 has also been investigated for its anti-inflammatory effects in ocular conditions. In a rat model of endotoxin-induced uveitis (EIU), systemic administration of Cortistatin-14 significantly reduced intraocular inflammation. nih.govnih.gov The treatment led to a decrease in clinical scores of inflammation and a reduction in the number of infiltrating inflammatory cells in the aqueous humor. nih.govnih.gov Histopathological examination revealed that Cortistatin-14 ameliorated inflammatory cell infiltration, edema, and vasodilation in the ciliary body. nih.gov Furthermore, it significantly reduced the immunoreactivity of TNF-α in this tissue, with effects comparable to dexamethasone (B1670325) treatment. nih.govnih.gov

Interactive Table: Therapeutic Investigations of Cortistatin-14 in Inflammatory Disorders

Disorder ModelKey FindingsMechanism of ActionReference(s)
Experimental SepsisImproved survival, attenuated clinical signs and histopathology.Decreased local and systemic inflammatory mediators. nih.govresearchgate.netmdpi.com
Inflammatory Bowel DiseaseAmeliorated disease severity, reduced colonic inflammation.Down-regulation of pro-inflammatory cytokines and deactivation of mucosal inflammatory response. nih.govmdpi.com
Endotoxin-Induced UveitisReduced intraocular inflammation, decreased inflammatory cell infiltration.Reduced TNF-α immunoreactivity in the ciliary body. nih.govnih.gov

Protective Role in Experimental Models of Autoimmune Disorders (e.g., Rheumatoid Arthritis, Multiple Sclerosis, Myocarditis)

Cortistatin-14 has demonstrated significant therapeutic potential in various preclinical experimental models of inflammatory and organ-specific autoimmune disorders. researchgate.netmdpi.comnih.gov Research indicates that its administration can ameliorate disease severity by targeting key pathological mechanisms. karger.com

Rheumatoid Arthritis: In the collagen-induced arthritis (CIA) mouse model, which mimics human rheumatoid arthritis, systemic treatment with Cortistatin-14 has been shown to decrease disease severity. nih.gov This therapeutic effect is linked to a significant reduction in the autoimmune and inflammatory responses that drive the disease. nih.gov Specifically, Cortistatin-14 administration leads to reduced inflammatory cell infiltration in the joints and protection against the destruction of cartilage and bone. nih.gov

Multiple Sclerosis: The protective effects of Cortistatin-14 have also been investigated in experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis. researchgate.netmdpi.comaai.org Systemic administration of Cortistatin-14, even after disease onset, reduced the clinical severity and incidence of EAM. aai.orgresearchgate.net This was associated with a decrease in inflammatory infiltrates into the spinal cord, which in turn led to reduced demyelination and axonal damage. mdpi.comaai.orgresearchgate.net The therapeutic action of Cortistatin-14 in this model is attributed to its ability to affect both the autoimmune and inflammatory components of the disease. mdpi.com

Myocarditis: In a well-established preclinical model of experimental autoimmune myocarditis (EAM), induced by immunization with a cardiac myosin fragment, Cortistatin-14 treatment has shown considerable protective effects. nih.govresearchgate.net Systemic injection of the neuropeptide during the effector phase of the disease significantly lowered the prevalence of myocarditis and reduced signs of heart hypertrophy and injury. nih.govamegroups.org This was accompanied by impaired myocardial inflammatory cell infiltration and a reduction in self-antigen-specific T-cell responses. nih.govresearchgate.net

Summary of Cortistatin-14's Protective Effects in Autoimmune Models
Autoimmune Disorder ModelKey Protective FindingsReference
Rheumatoid Arthritis (Collagen-Induced Arthritis)Reduced clinical severity, decreased joint inflammation, and protection against cartilage and bone erosion. nih.gov
Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis)Reduced disease incidence and severity, decreased inflammatory infiltrates in the spinal cord, and less demyelination and axonal damage. mdpi.comaai.orgresearchgate.net
Myocarditis (Experimental Autoimmune Myocarditis)Attenuated cardiac hypertrophy and myocardial injury, and inhibited inflammatory infiltration of myocardial tissues. nih.govamegroups.org

Cellular Mechanisms of Immunomodulation by Cortistatin-14

The immunomodulatory effects of Cortistatin-14 stem from its ability to act on multiple cell types and pathways within the immune system. It functions in a cytokine-like manner to regulate the balance between pro- and anti-inflammatory responses. karger.com

Effects on Macrophage Activation and Function

Cortistatin-14 exerts potent anti-inflammatory effects by directly modulating the function of macrophages, which are key cells in the innate immune response. nih.gov In in vitro studies using activated macrophages, Cortistatin-14 has been shown to inhibit the production of several pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-1β. karger.comnih.gov This inhibitory effect is dose-dependent. nih.gov

Furthermore, Cortistatin-14 stimulates the production of the anti-inflammatory cytokine IL-10 by macrophages. karger.com It also curtails the production of cytotoxic mediators like nitric oxide (NO) by activated macrophages and microglia. karger.comnih.gov By inhibiting the release of chemokines such as CXCL2 (MIP-2) and CCL5 (Rantes) from macrophages, Cortistatin-14 can regulate the accumulation of immune cells at inflammatory sites. karger.com Research indicates that macrophages lacking Cortistatin-14 generate exacerbated inflammatory responses, highlighting the peptide's endogenous role in controlling the activation state of these immune cells. karger.com

Regulation of T-lymphocyte Responses

A critical aspect of Cortistatin-14's immunomodulatory action is its ability to regulate adaptive immune responses mediated by T-lymphocytes. It has been proven effective in ameliorating T-cell-mediated autoimmune disorders by impairing the development of self-reactive T helper 1 (Th1) and Th17 cells. karger.comnih.gov

Inhibition of Th1 and Th17 Cells: In various autoimmune models, treatment with Cortistatin-14 was found to decrease the activation and expansion of encephalitogenic Th1 and Th17 cells in both peripheral lymphoid organs and the target tissues. karger.comaai.orgresearchgate.net This leads to a reduction in the secretion of their signature pro-inflammatory cytokines, interferon-gamma (IFN-γ) and IL-17, respectively. nih.govresearchgate.net In experimental myocarditis, for instance, Cortistatin-14 treatment significantly reduced the number of IL-17-producing Th17 cells. nih.gov

Promotion of Regulatory T-cells (Tregs): Concurrently, Cortistatin-14 promotes immune tolerance by increasing the number of suppressive T cells. karger.com Administration of Cortistatin-14 in animal models of autoimmune disorders has been shown to increase the population of CD4+FoxP3+ regulatory T cells (Tregs). karger.comaai.orgnih.gov These Tregs play a crucial role in regulating the activity of self-reactive Th1 and Th17 cells, thereby controlling the subsequent inflammatory and destructive responses. karger.com

Summary of Cortistatin-14's Effects on T-Lymphocyte Subsets
T-Cell SubsetEffect of Cortistatin-14MechanismReference
Th1 CellsInhibition/DownregulationDecreases antigen-specific expansion and subsequent IFN-γ production. karger.comnih.govresearchgate.net
Th17 CellsInhibition/DownregulationReduces the number of IL-17-producing cells in peripheral lymphoid organs and target tissues. karger.comaai.orgnih.gov
Regulatory T-cells (Tregs)Promotion/InductionIncreases the proportion of CD4+FoxP3+ Tregs, which suppress autoreactive responses. karger.comaai.orgnih.gov

Interaction with Specific Inflammatory Receptors (e.g., TNFR1, TNFR2)

Recent research has uncovered a direct molecular mechanism for Cortistatin-14's anti-inflammatory action: its ability to interact with tumor necrosis factor-α (TNF-α) receptors. nih.gov Studies have demonstrated through co-immunoprecipitation and biotin-based solid-phase binding assays that Cortistatin-14 directly and competitively binds to both TNFR1 and TNFR2. nih.govnih.govresearchgate.net

The binding to these receptors is dose-dependent. nih.gov By binding to TNFR1 and TNFR2, Cortistatin-14 acts as an antagonist to the pro-inflammatory cytokine TNF-α. researchgate.net This competitive binding suppresses the pro-inflammatory functions of TNF-α, such as the activation of the NF-κB signaling pathway, which is a central pathway in inflammation and is known to play a critical role in the pathology of diseases like osteoarthritis. nih.govnih.gov This interaction provides a direct mechanistic insight into how Cortistatin-14 counteracts TNF-α-mediated inflammation. nih.gov

Endocrine and Metabolic Research on Cortistatin 14

Regulation of Pituitary Hormone Secretion

Cortistatin-14 (B8083240) exerts significant influence over the secretion of several anterior pituitary hormones, most notably growth hormone.

Research has consistently demonstrated that Cortistatin-14 is a potent inhibitor of both basal (spontaneous) and stimulated Growth Hormone (GH) secretion. nih.govnih.govnih.gov Studies in healthy human subjects have shown that the administration of Cortistatin-14 significantly suppresses circulating GH levels. nih.govcpu-bioinfor.org This inhibitory effect is comparable in potency to that of somatostatin-14. nih.govnih.gov

Furthermore, Cortistatin-14 effectively blunts the GH release typically induced by secretagogues such as Growth Hormone-Releasing Hormone (GHRH) and ghrelin. nih.govnih.gov In vitro studies using human fetal pituitary cells and cultured pituitary adenoma cells corroborate these findings, showing a direct inhibitory action of Cortistatin-14 on GH secretion. nih.gov For instance, in fetal pituitary specimens, Cortistatin-14 was found to inhibit GH secretion by up to 65%. nih.gov Similarly, it suppressed the GH response to GHRH and a ghrelin analog in adenoma cell cultures. nih.gov

ConditionEffect of Cortistatin-14Comparison with Somatostatin-14Reference
Basal GH SecretionInhibitsSimilar potency nih.govnih.gov
GHRH-Stimulated GH SecretionInhibitsSimilar inhibitory effect nih.govnih.gov
Ghrelin-Stimulated GH SecretionInhibitsSimilar inhibitory effect nih.govnih.gov
Hexarelin-Stimulated GH SecretionInhibitsSimilar inhibitory effect nih.gov
Table 1: Summary of Cortistatin-14's Inhibitory Effects on Growth Hormone Secretion.

The influence of Cortistatin-14 on Prolactin (PRL) and Adrenocorticotropic Hormone (ACTH) secretion appears to be more nuanced. In studies involving healthy human volunteers, Cortistatin-14, much like somatostatin-14, did not significantly alter the basal secretion of PRL and ACTH. nih.govcpu-bioinfor.org Furthermore, it did not affect the PRL and ACTH responses to ghrelin or the synthetic GH secretagogue, hexarelin. nih.govnih.gov

However, some research presents a more complex picture. One study using mouse models suggested that endogenous cortistatin may play a role in inhibiting the ACTH axis in a gender-dependent manner and unexpectedly stimulated PRL release, an effect that could be blocked by a ghrelin receptor antagonist. nih.gov In vitro studies on cultured human prolactin-secreting pituitary adenomas (prolactinomas) have shown that Cortistatin-17 (the human equivalent of rat Cortistatin-14) can inhibit PRL release in some, but not all, cases. nih.gov This suggests that the effect on PRL might be dependent on the specific cellular context, such as the expression of particular somatostatin (B550006) receptor subtypes. nih.gov

Inhibition of Basal and Stimulated Growth Hormone (GH) Secretion

Modulation of Glucose Homeostasis and Insulin (B600854) Secretion

Cortistatin-14 plays a clear role in the regulation of pancreatic endocrine function, specifically insulin secretion. nih.govnih.gov Multiple studies in humans have demonstrated that Cortistatin-14 administration leads to a significant inhibition of insulin secretion, an effect that is comparable to that of somatostatin-14. nih.govnih.govcpu-bioinfor.orgnih.govnih.gov This inhibitory action is observed on both spontaneous and ghrelin-modulated insulin release. nih.govcpu-bioinfor.org Despite its potent effect on insulin, these studies have generally found that Cortistatin-14 does not significantly alter blood glucose levels in the short term. nih.govcpu-bioinfor.org The interplay between SST/CORT and ghrelin systems is crucial in modulating pancreatic islet function and, by extension, glucose homeostasis. mims.com

ParameterEffect of Cortistatin-14Effect on Glucose LevelsReference
Basal Insulin SecretionInhibitsNot significantly modified nih.govnih.govcpu-bioinfor.org
Ghrelin-Modulated Insulin SecretionInhibitsNot significantly modified nih.govnih.gov
Table 2: Effects of Cortistatin-14 on Insulin Secretion and Glucose Levels.

Interplay with Endogenous Peptidergic Systems in Endocrine Regulation (e.g., Ghrelin-GHRH Axis)

A key aspect of Cortistatin-14's function is its intricate interaction with other endogenous peptide systems, particularly the ghrelin-GHRH axis which regulates GH secretion. While both Cortistatin-14 and somatostatin-14 inhibit GH release, a critical distinction is that Cortistatin-14, but not somatostatin, binds to the ghrelin receptor, also known as the growth hormone secretagogue receptor (GHS-R1a). nih.govpeptides.guide

This dual receptor activity allows Cortistatin-14 to modulate the GH axis at multiple levels. It directly inhibits GH secretion from the pituitary, similar to somatostatin, by acting through somatostatin receptors. nih.gov Concurrently, its binding to the GHS-R1a suggests a potential to directly antagonize the actions of ghrelin, a potent stimulator of GH release. nih.govnih.gov

Studies have shown that while ghrelin-induced GH release is partially resistant to inhibition by both somatostatin and Cortistatin-14, both peptides effectively blunt this response. nih.gov The GH rise induced by ghrelin was significantly inhibited by Cortistatin-14, bringing the response down to a level similar to that induced by GHRH alone. nih.gov This indicates that the activation of somatostatin receptors by Cortistatin-14 is a dominant effect that can override the stimulatory input from the ghrelin system. cpu-bioinfor.org Interestingly, the inhibitory effect of Cortistatin-14 on insulin secretion is not additive to that of ghrelin, suggesting they may act through a common pathway on pancreatic beta cells. nih.govnih.gov

Cellular and Tissue Remodeling Research on Cortistatin 14

Anti-proliferative Effects on Various Cell Types

Cortistatin-14 (B8083240), a neuropeptide with structural similarities to somatostatin (B550006), has demonstrated significant anti-proliferative effects across a variety of cell types. mdpi.compnas.org Research indicates that cortistatin can inhibit cell proliferation through its interaction with somatostatin receptors (SSTRs) and, in some cases, the growth hormone secretagogue receptor (GHS-R). nih.gov

Studies on cancer cells have shown that cortistatin-14 can impede their growth. For instance, it has been found to inhibit the proliferation of human thyroid carcinoma cell lines, including both follicular and parafollicular types. nih.gov In some cases, the inhibitory effect of cortistatin-14 on cancer cell growth was more potent than that of somatostatin-14. nih.gov This oncostatic activity appears to be mediated through both SSTRs and GHS-R. nih.gov Furthermore, the cortistatin/SSTR system is considered a potential source of therapeutic targets for managing endocrine-related cancers due to its role in inhibiting processes like cell proliferation, migration, and invasion. nih.gov

Beyond cancer cells, cortistatin also affects the proliferation of other cell types integral to tissue remodeling. It has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs). Additionally, cortistatin has been observed to suppress the proliferation of T cells, which are key players in the immune response. amegroups.org

The anti-proliferative actions of cortistatin are not limited to a single mechanism. In human aortic smooth muscle cells, cortistatin-14 was found to inhibit platelet-derived growth factor (PDGF)-stimulated proliferation by binding to SSTR2, SSTR5, and the ghrelin receptor. ahajournals.org This interaction leads to the induction of cAMP and p38-mitogen-activated protein kinase (p38-MAPK) and the inhibition of Akt activity. ahajournals.org

Table 1: Anti-proliferative Effects of Cortistatin-14 on Various Cell Types

Cell TypeKey FindingsReceptor(s) InvolvedReference
Human Thyroid Carcinoma CellsDose-dependent inhibition of cell proliferation.SSTR2, SSTR3, SSTR5, GHS-R nih.gov
Human Aortic Smooth Muscle CellsInhibition of PDGF-stimulated proliferation.SSTR2, SSTR5, GHS-R ahajournals.org
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of proliferation.Not specified in provided context wikipedia.org
T lymphocytesInhibition of proliferation.Not specified in provided context amegroups.org
Androgen-Independent Prostate Cancer CellsAntitumor actions including inhibition of proliferation.SSTRs nih.gov

Vascular Biology and Angiogenesis Research

Inhibition of Vascular Smooth Muscle Cell (SMC) Proliferation and Migration

Cortistatin-14 plays a significant role in vascular biology by inhibiting the proliferation and migration of vascular smooth muscle cells (SMCs), key processes in the development of atherosclerosis and restenosis. ahajournals.org Studies have demonstrated that cortistatin is highly expressed in SMCs from mouse carotid and human aortic arteries, as well as in human atherosclerotic plaques. ahajournals.org

Research has shown that cortistatin effectively inhibits platelet-derived growth factor (PDGF)-stimulated proliferation of human aortic SMCs. ahajournals.org This anti-proliferative effect is mediated through its binding to somatostatin receptors (specifically sst2 and sst5) and the ghrelin receptor (GHSR1a). amegroups.orgahajournals.org The signaling pathways involved include the induction of cyclic adenosine (B11128) monophosphate (cAMP) and p38-mitogen-activated protein kinase (p38-MAPK), coupled with the inhibition of Akt activity. ahajournals.org

In addition to curbing proliferation, cortistatin also impairs the migration of human aortic SMCs towards PDGF. This inhibitory action on migration is primarily dependent on the ghrelin receptor and involves the inactivation of Rac1 and the prevention of increases in cytosolic calcium. ahajournals.org Interestingly, while both cortistatin and somatostatin can inhibit SMC proliferation, only cortistatin demonstrates a significant inhibitory effect on SMC migration, highlighting a unique function of cortistatin in vascular biology. ahajournals.org

Prevention of Neointimal Formation in Arterial Injury Models

Building on its inhibitory effects on vascular smooth muscle cell proliferation and migration, cortistatin has been shown to prevent neointimal formation in animal models of arterial injury. ahajournals.org Neointimal hyperplasia, the thickening of the innermost layer of a blood vessel, is a primary contributor to the narrowing of arteries following procedures like angioplasty and in the progression of atherosclerosis.

In vivo studies using carotid artery ligation models have demonstrated that cortistatin treatment significantly reduces the formation of neointimal lesions. ahajournals.org This protective effect is consistent with cortistatin's ability to suppress the key cellular events, namely SMC proliferation and migration, that drive neointima development. ahajournals.org

Further supporting the endogenous regulatory role of this peptide, studies with cortistatin-deficient mice have revealed that these animals develop more significant neointimal hyperplasic lesions compared to their wild-type counterparts. This finding underscores the importance of endogenous cortistatin in controlling SMC function and maintaining vascular health under pathological conditions. ahajournals.org The capacity of cortistatin to inhibit neointimal formation positions it as a potential therapeutic agent for vascular diseases characterized by this pathological process. ahajournals.org

Potential Role in Vascular Calcification

Vascular calcification, the deposition of calcium phosphate (B84403) crystals in blood vessels, is a significant contributor to cardiovascular disease, leading to arterial stiffness and an increased risk of adverse cardiovascular events. Research suggests that cortistatin may play a protective role in this process.

Studies have indicated that cortistatin can attenuate vascular calcification. ahajournals.org This function appears to be unique to cortistatin, as its analogue, somatostatin, does not demonstrate the same effect. ahajournals.org The ability of cortistatin to bind to receptors other than the somatostatin receptors, such as the ghrelin receptor (GHSR), is thought to contribute to this distinct action. ahajournals.org

Elevated plasma levels of cortistatin have been observed in patients with coronary heart disease, suggesting a potential compensatory response to the underlying pathology. ahajournals.org These findings point towards a role for cortistatin as an endogenous inhibitor of vascular calcification, further highlighting its potential as a cardiovascular protective peptide. amegroups.org

Anti-fibrotic Mechanisms and Therapeutic Applications

Regulation of Fibroblast Activation and Myofibroblast Differentiation

Recent research has identified cortistatin as an endogenous anti-fibrotic factor in various tissues, including the lungs, skin, and liver. mdpi.com Its therapeutic potential has been demonstrated in several chronic fibrotic disorders affecting these organs. mdpi.com The anti-fibrotic effects of cortistatin are attributed to its direct regulation of fibroblast activation and their differentiation into myofibroblasts, which are the primary effector cells in pathological fibrosis. mdpi.com This action appears to be independent of its anti-inflammatory properties. mdpi.com By controlling these critical cellular processes, cortistatin helps to mitigate the excessive deposition of extracellular matrix that characterizes fibrotic diseases. mdpi.com

Efficacy in Experimental Models of Organ Fibrosis (e.g., Pulmonary, Hepatic, Dermal)

Research into the therapeutic potential of Cortistatin-14 has revealed significant anti-fibrotic properties across various experimental models of organ fibrosis. The neuropeptide has been identified as an endogenous regulator that can mitigate the pathological processes underlying the excessive deposition of extracellular matrix characteristic of fibrotic diseases. nih.govkarger.comnih.gov

Hepatic Fibrosis

In preclinical models of liver fibrosis, cortistatin has demonstrated a protective role. nih.gov Studies utilizing models of chronic hepatotoxic injury induced by carbon tetrachloride (CCl4) and cholestatic injury via bile duct ligation (BDL) in mice have been pivotal. nih.govresearchgate.net Research findings indicate that the hepatic expression of cortistatin is inversely correlated with the grade of liver fibrosis in both mice and humans with hepatic disorders. nih.gov

Mice genetically deficient in cortistatin exhibit exacerbated signs of liver damage and fibrosis when subjected to these experimental injuries. nih.govresearchgate.net These cortistatin-deficient mice show increased mortality rates and a higher presence of activated myofibroblast phenotypes, which are key effector cells in the progression of fibrosis. nih.gov Specifically, non-parenchymal liver cells from these mice show a genetic signature indicative of activated hepatic stellate cells (HSCs) and periportal fibroblasts. nih.gov Conversely, treatment with cortistatin has been shown to reverse these exaggerated fibrogenic phenotypes both in vivo and in vitro. nih.gov This treatment protects against the progression to severe liver fibrosis following hepatic injury, identifying cortistatin as an endogenous inhibitor of liver fibrosis. nih.gov

Table 1: Effects of Cortistatin in Experimental Hepatic Fibrosis

Model Key Findings in Cortistatin-Deficient Mice Effect of Cortistatin Treatment Fibrotic Markers Investigated
Carbon Tetrachloride (CCl4) Induced Increased mortality; Exacerbated hepatic damage and fibrosis. researchgate.netReverses fibrogenic phenotypes. nih.govα-smooth muscle actin (α-SMA), Collagen1-α2 (Col1a2), Connective-tissue growth factor (Ctgf), Transforming growth factor-β1 (Tgfβ1). researchgate.net
Bile Duct Ligation (BDL) Increased mortality; Exacerbated signs of liver damage and fibrosis. nih.govProtects from progression to severe fibrosis. nih.govSirius Red staining (fibrosis quantification), serum ALT/AST levels, α-SMA expression, collagen content. researchgate.net

Pulmonary Fibrosis

Cortistatin's anti-fibrotic activity extends to the lungs. researchgate.net In experimental models of pulmonary fibrosis, typically induced by the chemotherapeutic drug bleomycin, cortistatin acts as a potent endogenous inhibitor of both inflammation and fibrosis. researchgate.net Studies have shown that mice partially or totally deficient in cortistatin experience more severe pulmonary damage, inflammation, alveolar edema, and fibrosis when challenged with bleomycin, even at low doses. researchgate.net This heightened susceptibility is associated with increased respiratory failure and mortality. researchgate.netresearchgate.net

Treatment with cortistatin has been found to ameliorate these conditions, protecting against the progression to severe acute respiratory distress syndrome (ARDS) and fibrosis. researchgate.net The protective effects are mediated, in part, by cortistatin's ability to regulate the activation of pulmonary macrophages and fibroblasts. researchgate.net In ex vivo studies, pulmonary fibroblasts from cortistatin-deficient mice showed increased migration and expression of fibrotic markers, a phenotype that was reversed by the addition of exogenous cortistatin. karger.com Furthermore, a specially engineered latent form of cortistatin has demonstrated high efficacy in protecting against experimental pulmonary fibrosis. nih.govnih.gov

Dermal Fibrosis

The role of cortistatin as an endogenous inhibitor of skin fibrosis has been investigated in preclinical models of scleroderma, a systemic autoimmune disease characterized by progressive fibrosis of the skin and internal organs. karger.comnih.gov Using a model where dermal fibrosis is induced by repetitive intradermal injections of bleomycin, researchers found an inverse correlation between cortistatin levels and fibrogenic activation in damaged skin and dermal fibroblasts. karger.comnih.gov

Mice with a partial or total deficiency in cortistatin exhibited exacerbated histopathological signs of scleroderma. nih.gov These signs included a thicker and more fibrotic dermal layer, an enlarged epidermis, and increased inflammatory infiltration compared to wild-type mice. karger.comnih.gov Cortistatin deficiency also led to enhanced dermal collagen deposits, increased expression of connective tissue growth factor, and a loss of microvessels. karger.comnih.gov Notably, these mice showed a predisposition to severe complications, including the development of pulmonary fibrosis. karger.comnih.gov

Treatment with cortistatin was shown to mitigate these pathological processes. karger.comnih.gov Administration of cortistatin, including a latent form that appears effective at lower doses, ameliorated the signs of dermal fibrosis in the bleomycin-induced scleroderma model. nih.gov These findings underscore cortistatin's potential as a therapeutic agent by acting as an endogenous brake on skin inflammation and fibrosis. karger.comnih.gov

Table 2: Effects of Cortistatin in Experimental Dermal and Pulmonary Fibrosis (Bleomycin Model)

Organ Key Findings in Cortistatin-Deficient Mice Effect of Cortistatin Treatment Fibrotic Markers Investigated
Dermal Thicker/more fibrotic dermal layer, enlarged epidermis, increased inflammatory infiltration, enhanced collagen deposits. karger.comnih.govMitigates pathological processes; reduces dermal thickness. karger.comnih.govDermal thickness, collagen deposits, connective tissue growth factor (CTGF) expression, Masson's trichrome staining. karger.comnih.govnih.gov
Pulmonary Exacerbated pulmonary damage, inflammation, and fibrosis; increased mortality. researchgate.netAmeliorates inflammation and fibrosis progression. researchgate.netHistopathological scoring (Ashcroft scale), collagen content, α-SMA expression, leukocyte infiltration. nih.govresearchgate.net

Advanced Research Methodologies and Translational Prospects for Cortistatin 14

Preclinical Model Development and Validation

The therapeutic potential and physiological roles of Cortistatin-14 (B8083240) (CST-14) have been extensively investigated using a variety of in vivo animal models, which have been crucial for understanding its effects on complex disease states. These models recreate specific aspects of human pathophysiology, allowing for detailed evaluation of the neuropeptide's mechanisms of action.

In the field of neuroscience, rodent models of depression, such as the forced swimming test (FST), tail suspension test (TST), and novelty-suppressed feeding test, have been employed. nih.gov Studies using these models revealed that centrally administered CST-14 produces rapid antidepressant-like effects. nih.govnih.gov Research has also shown that CST-14 mRNA levels, along with those of brain-derived neurotrophic factor (BDNF), are significantly reduced in the hippocampus and cortex of mice subjected to stress. nih.govnih.gov In a mouse model of Parkinson's disease induced by the neurotoxin MPTP, treatment with cortistatin mitigated the loss of dopaminergic neurons and reduced the activation of glial cells in affected brain regions. researchgate.netmdpi.com Furthermore, in a murine model of sepsis-associated encephalopathy (SAE), CST-14 administration improved survival, alleviated cognitive impairment, and reduced blood-brain barrier disruption. nih.gov

The anti-inflammatory properties of CST-14 have been validated in several models of inflammatory disease. In a murine model of Crohn's disease, specifically trinitrobenzene sulfonic acid (TNBS)-induced colitis, a single injection of cortistatin ameliorated the clinical and histological severity of the disease, reducing weight loss, diarrhea, and intestinal inflammation. pnas.org The role of CST-14 in gastrointestinal motility has also been studied in mouse models of colitis and castor oil-induced diarrhea, where it was found to inhibit GI transit. nih.gov The efficacy of a latent form of cortistatin has been demonstrated in models of sepsis, inflammatory bowel disease, scleroderma, and pulmonary fibrosis. nih.govnih.gov

In the context of vascular diseases, researchers have used carotid artery ligation models in mice to study neointimal formation. ahajournals.org These studies showed that cortistatin inhibits processes that lead to the formation of neointimal lesions. ahajournals.org Cortistatin-deficient mice were observed to develop more significant neointimal hyperplasic lesions, highlighting the endogenous regulatory role of the neuropeptide. ahajournals.org

Table 1: Summary of In Vivo Animal Models Used in Cortistatin-14 Research This table is interactive. Click on the headers to sort.

Disease Area Animal Model Key Findings Citations
Neuroscience Mouse models of depression (FST, TST) CST-14 induces rapid antidepressant-like effects. nih.gov, nih.gov
Neuroscience Sepsis-Associated Encephalopathy (CLP mouse model) CST-14 improved survival, cognitive function, and BBB integrity. nih.gov
Neuroscience Parkinson's Disease (MPTP mouse model) CST-14 protected dopaminergic neurons and reduced neuroinflammation. researchgate.net, mdpi.com
Inflammation Inflammatory Bowel Disease (TNBS-induced colitis) CST-14 reduced intestinal inflammation and clinical symptoms. pnas.org
Inflammation Sepsis, Scleroderma, Pulmonary Fibrosis A latent form of CST-14 showed high efficacy in these models. nih.gov, nih.gov
Gastroenterology Diarrhea and Colitis Models CST-14 inhibited gastrointestinal transit rate. nih.gov

| Vascular Disease | Carotid Artery Ligation | CST-14 inhibited neointimal formation. | ahajournals.org |

In vitro cell culture systems are indispensable for dissecting the molecular mechanisms underlying the biological effects of Cortistatin-14. These controlled environments allow researchers to investigate specific cellular pathways, receptor interactions, and downstream signaling events.

To elucidate receptor binding profiles, Chinese Hamster Ovary (CHO) cells engineered to express specific somatostatin (B550006) receptor subtypes (e.g., CHO-sst1, CHO-sst4) have been used in competition binding assays. sigmaaldrich.combio-techne.com These studies have demonstrated that CST-14 binds with high potency to all five somatostatin receptors (sst1-sst5). bio-techne.com Similarly, cell lines like HEK293 have been used to show that CST-14 is a potent agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). bio-techne.com

In the context of vascular biology, primary cultures of human aortic smooth muscle cells (hAoSMCs) have been instrumental. ahajournals.org Using these cells, researchers have shown that CST-14 inhibits platelet-derived growth factor (PDGF)-stimulated proliferation and migration, key events in the development of atherosclerosis. ahajournals.org Mechanistic work with hAoSMCs revealed that these effects are mediated through somatostatin receptors (sst2 and sst5) and the ghrelin receptor, involving the inhibition of Akt and Rac1 activation. ahajournals.org

The anti-inflammatory mechanisms of CST-14 have been explored using primary cultures of peritoneal macrophages. pnas.org In these experiments, CST-14 was found to inhibit the production of numerous pro-inflammatory mediators, including TNF-α, IL-6, and IL-1β, upon activation. pnas.org For neuroprotection studies, dopaminergic neuronal cell lines have been used as an in vitro model of Parkinson's disease, where CST-14 treatment reduced cell death induced by neurotoxins. mdpi.com Additionally, various cell lines such as the human mast cell line LAD-2, HaCaT keratinocytes, and RAW 264.7 macrophages have been used to model skin inflammation and investigate the role of the CST-14/MRGPRX2 axis. researchgate.net

Table 2: Application of In Vitro Systems in Cortistatin-14 Mechanistic Studies This table is interactive. Click on the headers to sort.

Cell System Area of Study Mechanistic Insight Citations
CHO cells (expressing sst receptors) Receptor Binding Determined binding affinity and specificity for somatostatin receptors. sigmaaldrich.com, bio-techne.com
HEK293 cells (expressing MRGPRX2) Receptor Binding Identified CST-14 as a potent agonist of MRGPRX2. bio-techne.com
Human Aortic Smooth Muscle Cells Vascular Proliferation CST-14 inhibits PDGF-stimulated proliferation and migration via sst2, sst5, and ghrelin receptors. ahajournals.org
Peritoneal Macrophages Inflammation CST-14 inhibits the release of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). pnas.org
Dopaminergic Neuronal Cell Line Neuroprotection CST-14 reduces neurotoxin-induced cell death. mdpi.com

Utilization of In Vivo Animal Models for Disease Pathophysiology

Advanced Imaging Techniques for Pharmacokinetic and Pharmacodynamic Assessment

Understanding the biodistribution of neuropeptides like Cortistatin-14, particularly their ability to penetrate the blood-brain barrier, is critical for developing them as central nervous system therapeutics. Near-infrared fluorescence (NIRF) imaging is a powerful, non-invasive technique used for real-time tracking of labeled molecules in small animal models. licorbio.com

Research on the antidepressant-like effects of CST-14 has utilized this advanced imaging modality to confirm its delivery to the brain. nih.govnih.gov In these studies, CST-14 was chemically labeled with a near-infrared fluorophore, Cy7.5, to create Cy7.5-CST-14. nih.gov Following intranasal administration to mice, ex vivo fluorescence imaging was performed. nih.gov A strong NIR fluorescent signal from the labeled peptide was observed across the whole brain 30 minutes after administration, whereas brains from control mice treated with saline or the free fluorophore showed no significant signal. nih.gov This provided direct evidence of the brain uptake and distribution of CST-14 following intranasal delivery, substantiating the behavioral findings that this route of administration is effective for achieving central nervous system effects. nih.govnih.gov

Molecular Engineering and Prodrug Development Strategies

A significant challenge in the clinical translation of peptide-based therapies like Cortistatin-14 is their short biological half-life due to rapid degradation by endopeptidases and potential pleiotropic effects from binding to multiple receptors in various tissues. nih.govnih.govresearchgate.net To overcome these limitations, molecular engineering strategies have been employed to develop prodrug or "latent" forms of CST-14, designed to enhance stability, bioavailability, and target specificity. nih.govijpsjournal.com

One innovative approach involves the creation of a fusion protein that shields the active CST-14 molecule until it reaches the desired site of action. nih.govresearchgate.net In a key study, a latent form of cortistatin was engineered by linking the peptide to the latency-associated peptide (LAP) of transforming growth factor-β1 (TGF-β1). nih.gov LAP acts as a molecular shield, protecting CST-14 from degradation and preventing it from binding to its receptors. nih.gov The linker connecting LAP and CST-14 contains a cleavage site that is specifically recognized by metalloproteinases (MMPs), enzymes that are known to be abundant in foci of inflammation and fibrosis. nih.govnih.gov

This design allows the inert prodrug to circulate in the body until it encounters an inflammatory or fibrotic site, where the high concentration of MMPs cleaves the linker and releases the bioactive cortistatin. nih.gov The efficacy of this latent cortistatin was evaluated in multiple preclinical models, including sepsis, inflammatory bowel disease, scleroderma, and pulmonary fibrosis. nih.govnih.gov The results demonstrated that the latent form provided highly effective protection against these severe disorders. nih.govnih.gov Notably, the latent cortistatin required significantly lower doses and fewer administrations to achieve the same therapeutic efficacy as unmodified ("naïve") cortistatin, highlighting its improved bioavailability and targeted action. nih.govresearchgate.net The essential role of the MMP-cleavage site was confirmed, as its absence rendered the latent molecule ineffective. nih.gov This prodrug strategy represents a promising therapeutic tool for chronic diseases and a platform for the rational development of other peptide-based prodrugs. nih.govnih.gov

Strategies to Overcome Peptide Degradation and Reduce Pleiotropic Effects

Cortistatin-14, a neuropeptide with significant therapeutic potential, faces two primary challenges for its clinical application: a short half-life due to rapid degradation by endopeptidases and potential pleiotropic effects arising from its interaction with multiple receptors. nih.govresearchgate.net As a peptide, cortistatin-14 is susceptible to cleavage by various proteases in the body, which significantly limits its bioavailability and duration of action. nih.gov This necessitates the administration of high and frequent doses to achieve therapeutic concentrations, which can be impractical for chronic conditions. nih.gov

Furthermore, cortistatin-14 binds to all five somatostatin receptor subtypes (sst1-sst5) as well as the ghrelin receptor (GHS-R1a), and potentially other receptors like MrgX2. nih.govnih.govahajournals.org This promiscuous binding, while contributing to its diverse biological activities, can also lead to unintended or off-target effects, complicating its therapeutic use. nih.gov

To address these limitations, researchers are exploring several innovative strategies:

Prodrug Development: One promising approach is the creation of a latent form of cortistatin. nih.gov This involves molecularly engineering a cortistatin-based prodrug that includes a "molecular shield," such as the latency-associated peptide (LAP) of TGF-β1. nih.gov This shield protects the peptide from degradation and prevents it from binding to its receptors. nih.gov The active cortistatin is only released at sites of inflammation or tissue damage where specific enzymes, like metalloproteinases (MMPs), are abundant and can cleave the linker connecting the shield to the peptide. nih.gov This strategy not only increases stability but also enhances target specificity. nih.gov

Analog Development: Another strategy involves the creation of stable analogs of cortistatin through selective amino acid substitutions. nih.govresearchgate.net This medicinal chemistry approach aims to modify the peptide structure to make it less susceptible to enzymatic degradation while retaining or even enhancing its desired biological activity. acs.org For instance, a stable analog of cortistatin with a more than ten-fold longer half-life in plasma has been developed and has shown comparable therapeutic effects to the native peptide in preclinical models. nih.govresearchgate.net

Intranasal Delivery: To bypass systemic degradation and deliver the peptide directly to the central nervous system, intranasal administration is being investigated. frontiersin.orgnih.gov This route has shown promise in preclinical studies for achieving rapid antidepressant-like effects, with near-infrared fluorescent imaging confirming brain uptake of a labeled cortistatin-14 analog. frontiersin.orgnih.gov

These strategies represent significant progress in overcoming the inherent challenges of peptide therapeutics and are crucial for translating the promising preclinical findings of cortistatin-14 into viable clinical applications. nih.gov

Genetic Models and Targeted Gene Manipulation Studies

Application of Receptor Knockout Models (e.g., Ghrelin Receptor Knockout, sst2/sst3 Knockout)

To dissect the specific signaling pathways involved in cortistatin-14's diverse effects, researchers have utilized receptor knockout animal models. These models allow for the investigation of the peptide's actions when one or more of its target receptors are absent.

Studies using ghrelin receptor knockout mice have been instrumental in clarifying the role of this receptor in mediating cortistatin-14's anticonvulsant properties. nih.govnih.govbiocrick.com Research has demonstrated that cortistatin-14 exerts potent anticonvulsant effects in a mouse model of limbic seizures. nih.govnih.gov When administered to ghrelin receptor knockout mice, cortistatin-14 still produced a significant decrease in seizure duration, comparable to the effect observed in wild-type mice. nih.govnih.govbiocrick.com This key finding provides strong evidence that the ghrelin receptor is not involved in the anticonvulsant actions of cortistatin-14. nih.govnih.gov However, other studies suggest that the antidepressant-like effects of cortistatin-14 are reversed by a ghrelin receptor antagonist, indicating that this receptor may mediate some of its other central nervous system functions. frontiersin.orgresearchgate.net

Conversely, the involvement of somatostatin receptors has been investigated using selective antagonists and knockout models. In studies of epilepsy, the anticonvulsant effects of cortistatin-14 were reversed by the co-administration of a selective sst2 receptor antagonist (cyanamid15486) or a selective sst3 receptor antagonist (SST3-ODN-8). nih.govnih.govbiocrick.com This indicates that both sst2 and sst3 receptors are required for cortistatin-14's anticonvulsant activity. nih.govnih.govbiocrick.com These findings highlight the complexity of cortistatin-14 signaling, where different receptors mediate distinct physiological effects.

Studies with Cortistatin-Deficient Animal Models

The development of cortistatin-deficient animal models has provided invaluable insights into the endogenous physiological roles of this neuropeptide. aai.org By observing the phenotype of animals lacking the gene for cortistatin, researchers can infer its functions in maintaining homeostasis and responding to pathological challenges.

Studies on cortistatin-deficient mice have revealed its crucial role in regulating the neuroimmune system and maintaining the integrity of the blood-brain barrier (BBB). nih.gov These mice exhibit a pro-inflammatory basal state and show increased susceptibility to and worsened outcomes in models of ischemic stroke. biorxiv.orgbiorxiv.org Specifically, young and middle-aged cortistatin-deficient animals displayed more severe neurological deficits, altered microglial responses, impaired glial scar formation, and disrupted BBB integrity following an induced stroke. biorxiv.org Furthermore, in a model of neuroinflammation induced by LPS, cortistatin-deficient mice showed increased BBB leakage. nih.gov

The absence of endogenous cortistatin also leads to a dysregulated and deactivated genetic program in brain endothelial cells, affecting pathways related to extracellular matrix remodeling, angiogenesis, and response to oxygen. nih.gov Importantly, treatment with exogenous cortistatin can reverse many of these pathological features, including hyperpermeability and tight-junction disruption in brain endothelial cells, and can improve outcomes after ischemic stroke in these deficient animals. nih.govbiorxiv.org These findings underscore the protective role of endogenous cortistatin in the central nervous system.

Structural-Activity Relationship (SAR) Studies for Analog Development

Structure-activity relationship (SAR) studies are fundamental to the development of novel cortistatin analogs with improved therapeutic properties. These studies involve systematically modifying the chemical structure of the parent molecule and evaluating the resulting changes in biological activity. The goal is to identify the key structural features responsible for its efficacy and to design new compounds with enhanced stability, selectivity, and potency.

For the steroidal alkaloid cortistatins isolated from marine sponges, SAR studies have identified the isoquinoline (B145761) unit in the side chain as being crucial for their anti-angiogenic activity. nih.govresearchgate.netresearchgate.net Analogs where this moiety was appended to a planar tetracyclic core structure demonstrated potent and selective antiproliferative activity against human umbilical vein endothelial cells (HUVECs). researchgate.net Further modifications, such as the introduction of an acetamide (B32628) moiety on the A-ring, were found to dramatically enhance this selective activity. researchgate.net

In the context of the neuropeptide cortistatin-14, SAR studies have focused on creating analogs with increased stability and targeted effects. By substituting specific amino acids, researchers have successfully generated a stable analog with a significantly longer plasma half-life while retaining therapeutic efficacy in preclinical models of inflammatory bowel disease. nih.govresearchgate.net Cryo-electron microscopy studies of cortistatin-14 bound to the MRGPRX2 receptor have revealed key interactions, such as the importance of the Lys3 residue of the peptide for receptor activation. nih.gov This detailed structural information is invaluable for the rational design of new agonists and antagonists with tailored pharmacological profiles. nih.gov The development of simplified, yet potent, analogs that can be synthesized in fewer steps is also a key objective, as this would make them more accessible for further research and potential clinical development. researchgate.net

Future Directions and Translational Potential for Cortistatin-14 in Clinical Therapy

Cortistatin-14 holds considerable promise for the treatment of a wide range of human diseases, including inflammatory and autoimmune disorders, neurodegenerative conditions, and certain types of cancer. nih.govresearchgate.netmdpi.com Its potent anti-inflammatory, immunomodulatory, and neuroprotective properties make it an attractive candidate for multimodal therapies. biorxiv.orgmdpi.com

The therapeutic potential of cortistatin has been demonstrated in numerous preclinical models, including for sepsis, inflammatory bowel disease, multiple sclerosis, rheumatoid arthritis, Parkinson's disease, and ischemic stroke. nih.govbiorxiv.orgmdpi.comnih.gov In these models, cortistatin has been shown to reduce inflammation, protect tissues from damage, and promote repair and regeneration. aai.orgmdpi.com

Despite these promising preclinical findings, several hurdles must be overcome to translate cortistatin-14 into a clinically viable therapy. nih.gov The primary challenges remain its short half-life and potential for pleiotropic effects. nih.gov Future research will need to continue focusing on the development of strategies to enhance its stability and target specificity, such as the creation of long-acting analogs and targeted delivery systems like the prodrug approach. nih.govkarger.com

Furthermore, a deeper understanding of the specific roles of its various receptors (sst1-5, ghrelin receptor, MrgX2) in different disease contexts is needed. biorxiv.orgmdpi.com This will allow for the design of receptor-selective analogs that maximize therapeutic benefits while minimizing potential side effects. The development of orally active analogs is also a significant area of future research, as this would greatly improve patient compliance and accessibility. researchgate.net

The safety and efficacy of cortistatin have been demonstrated in humans for the treatment of Cushing's disease, which should facilitate its translation to other clinical applications. ahajournals.org As research progresses, cortistatin-based therapies could emerge as a novel and effective strategy for a variety of complex disorders that currently have limited treatment options. nih.govnih.gov

Q & A

Q. What experimental approaches are recommended to elucidate the mechanism of action of Cortistatin14 in neuronal circuits?

Methodological Answer: To investigate this compound's mechanism, combine RNA sequencing (RNA-seq) to identify transcriptomic changes, CRISPR-based gene editing to validate target pathways, and patch-clamp electrophysiology to assess neuronal activity modulation. Ensure experimental controls include vehicle-treated samples and tissue-specific knockout models to isolate this compound-specific effects. Replicate experiments across ≥3 biological replicates to account for variability .

Q. How should researchers design dose-response studies for this compound to establish its physiological relevance?

Methodological Answer: Use log-scale concentrations (e.g., 1 nM–10 μM) to capture threshold and saturation effects. Include positive controls (e.g., known neuromodulators) and negative controls (e.g., scrambled peptides). Measure outcomes at multiple time points (e.g., 0, 6, 24 hours) to assess temporal dynamics. Statistical analysis should employ nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values and confidence intervals .

Q. What are the best practices for validating this compound-specific antibodies in immunohistochemistry?

Methodological Answer: Validate antibodies using knockout tissue samples or siRNA-mediated gene silencing to confirm signal loss. Perform peptide-blocking assays by pre-incubating antibodies with excess this compound. Quantify staining intensity across multiple regions of interest (ROIs) using software like ImageJ, and report inter-observer reliability scores to minimize bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported effects of this compound across different neuronal subtypes?

Methodological Answer: Conduct a meta-analysis of existing data to identify confounding variables (e.g., cell-type-specific receptor expression, assay sensitivity differences). Design follow-up experiments using single-cell RNA-seq to map this compound receptor distribution and optogenetic tools to isolate specific neuronal populations. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What strategies optimize this compound's stability in in vitro assays?

Methodological Answer: Incorporate protease inhibitors (e.g., aprotinin) in buffer solutions and use low-binding tubes to minimize peptide adhesion. Test stability via mass spectrometry at 0, 12, and 24 hours. Compare synthetic vs. recombinant this compound to identify degradation-resistant variants. Report storage conditions (temperature, pH) and centrifugation speeds to ensure reproducibility .

Q. How should researchers address discrepancies between in vivo and in vitro potency of this compound?

Methodological Answer: Perform pharmacokinetic profiling to measure blood-brain barrier penetration and half-life. Use microdialysis in live animal models to correlate extracellular this compound levels with behavioral outcomes. In vitro, simulate physiological conditions (e.g., shear stress, 3D cell cultures) to bridge the gap between models. Apply Bland-Altman analysis to quantify systemic vs. localized effects .

Literature and Data Integration

Q. What systematic review frameworks are suitable for synthesizing this compound's role in neuroinflammatory pathways?

Methodological Answer: Follow PRISMA guidelines to screen studies across PubMed, Scopus, and Embase. Use MeSH terms like "this compound AND (neuroinflammation OR microglia activation)". Extract data into a standardized template (e.g., Excel) to compare experimental models, dosing, and outcome measures. Assess bias using ROBINS-I tool and perform subgroup analyses for species- or strain-specific effects .

Q. How can multi-omics data be integrated to map this compound's downstream signaling networks?

Methodological Answer: Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and phosphoproteomic data using bioinformatics pipelines like STRING or Cytoscape. Prioritize nodes with high centrality scores (e.g., degree, betweenness) to identify hub genes. Validate pathways via siRNA knockdown followed by qPCR and Western blotting. Use ShinyGO for enrichment analysis to link pathways to functional annotations .

Experimental Reproducibility

Q. What protocols ensure reproducibility in this compound-induced synaptic plasticity assays?

Methodological Answer: Standardize slice preparation thickness (300–400 μm) and perfusion rate (2 mL/min). Include internal controls (e.g., baseline field EPSP measurements) in each experiment. Share raw electrophysiology traces and analysis scripts via repositories like Zenodo. Adhere to the ARRIVE guidelines for reporting animal studies, including blinding and randomization details .

Q. How should researchers document negative or inconclusive results in this compound studies?

Methodological Answer: Publish negative findings in repositories like Figshare with detailed metadata (e.g., lot numbers, equipment calibration dates). Use preprint platforms to solicit peer feedback before formal submission. In manuscripts, include a "Limitations" section to discuss potential causes (e.g., batch variability, assay sensitivity) and propose alternative methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.